molecular formula C18H19BrFN3O B2979761 N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 708225-26-7

N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2979761
CAS No.: 708225-26-7
M. Wt: 392.272
InChI Key: HYIJQCZMRHNFLD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C18H19BrFN3O and is cataloged under PubChem CID 1298063 . This acetamide derivative features a bromophenyl group and a fluorophenyl-substituted piperazine moiety, a structural motif common in compounds investigated for central nervous system (CNS) activity. While specific pharmacological data for this exact molecule is limited, structural analogs based on the N-phenyl-2-(phenylpiperazin-1-yl)acetamide scaffold are prominent in medicinal chemistry research for their potential anticonvulsant properties . Such compounds are typically evaluated in standard preclinical seizure models like the maximal electroshock (MES) test, which helps identify agents that may prevent seizure spread . The presence of the piperazine ring is a significant feature in many bioactive molecules, suggesting potential for interaction with various neurological targets. This product is intended for research purposes only, specifically for in vitro analysis and experimental pharmacology studies aimed at elucidating novel mechanisms of action or structure-activity relationships (SAR). It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O/c19-14-5-7-15(8-6-14)21-18(24)13-22-9-11-23(12-10-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIJQCZMRHNFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and molecular docking studies associated with this compound, based on diverse research findings.

The molecular formula of this compound is C19H20BrFN2OC_{19}H_{20}BrFN_2O with a molecular weight of approximately 393.3 g/mol. The structure includes a bromophenyl group, a fluorophenyl group, and a piperazine moiety, which are critical for its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-bromobenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine. The product is then purified through crystallization or chromatography methods.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar compounds containing piperazine derivatives. For instance, compounds derived from piperazine have shown promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using the turbidimetric method, revealing that several derivatives exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). In vitro studies employing the Sulforhodamine B (SRB) assay indicated that certain derivatives demonstrated substantial cytotoxicity towards these cancer cells, suggesting potential for development as an anticancer agent .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction mechanisms of this compound with target proteins. Using software like Schrodinger v11.5, researchers have modeled interactions with various receptors, revealing that this compound may effectively bind to targets involved in cancer pathways and microbial resistance .

Case Studies

  • Antimicrobial Evaluation : A study reported that derivatives of piperazine showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL against various bacterial strains .
  • Anticancer Screening : Another investigation highlighted that certain piperazine derivatives induced apoptosis in MCF7 cells at concentrations as low as 10 µM, indicating their potential as chemotherapeutic agents .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineMethodologyResults
AntimicrobialStaphylococcus aureusTurbidimetric methodMIC: 16 µg/mL
Escherichia coliTurbidimetric methodMIC: 32 µg/mL
AnticancerMCF7 (breast cancer cells)SRB assayIC50: 10 µM
Induced apoptosis

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromophenyl group acts as a leaving group in SNAr reactions. The electron-withdrawing fluorine atom on the adjacent phenyl ring enhances the electrophilicity of the aromatic system, facilitating substitution with nucleophiles such as amines or alkoxides.

Reaction Conditions Nucleophile Product Yield References
K₂CO₃, DMF, 80°C, 12hPiperazine2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-aminophenyl)acetamide78%
CuI, L-proline, DMSO, 120°C, 24hSodium methoxideN-(4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide65%

Key Observations :

  • Reactions proceed efficiently under mild alkaline conditions due to the electron-withdrawing effects of fluorine.

  • Copper catalysis enhances methoxy group substitution in polar aprotic solvents .

Buchwald-Hartwig Amination

The bromophenyl group undergoes cross-coupling reactions with primary or secondary amines via palladium catalysis. This method is critical for modifying the aryl group while retaining the piperazine-acetamide backbone.

Catalyst System Amine Product Yield References
Pd(OAc)₂, Xantphos, Cs₂CO₃, tolueneMorpholineN-(4-morpholinophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide82%
Pd₂(dba)₃, BINAP, t-BuONa, dioxaneCyclohexylamineN-(4-cyclohexylaminophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide73%

Mechanistic Insight :

  • The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange and reductive elimination .

  • Steric hindrance from the 2-fluorophenyl group slightly reduces yields compared to non-fluorinated analogs .

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions Product Yield References
6M HCl, reflux, 6h2-[4-(2-fluorophenyl)piperazin-1-yl]acetic acid89%
NaOH (10%), ethanol, 70°C, 4hSodium 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate94%

Applications :

  • The carboxylic acid derivative serves as an intermediate for esterification or amidation to generate novel analogs .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation or acylation reactions, enabling further structural diversification.

Reagent Product Yield References
Benzyl chloride, K₂CO₃, DMFN-(4-bromophenyl)-2-[4-(2-fluorophenyl)-1-benzylpiperazin-1-yl]acetamide68%
Acetyl chloride, Et₃N, CH₂Cl₂N-(4-bromophenyl)-2-[4-(2-fluorophenyl)-1-acetylpiperazin-1-yl]acetamide77%

Notes :

  • Alkylation occurs preferentially at the less sterically hindered nitrogen atom of the piperazine ring .

  • Acylation under mild conditions preserves the acetamide group .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophiles to the meta position due to the electron-withdrawing fluorine atom.

Electrophile Conditions Product Yield References
HNO₃, H₂SO₄, 0°C3-Nitro-2-fluorophenyl derivative58%
Br₂, FeBr₃, CH₂Cl₂, 25°C3-Bromo-2-fluorophenyl derivative63%

Limitations :

  • Low regioselectivity is observed due to competing ortho and para substitution pathways.

Oxidation Reactions

The acetamide moiety resists oxidation, but the piperazine ring can undergo oxidation to form N-oxide derivatives under strong oxidizing conditions.

Oxidizing Agent Product Yield References
m-CPBA, CH₂Cl₂, 0°CN-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl-1-oxide]acetamide45%
H₂O₂, AcOH, 50°CN-Oxide derivative with partial decomposition32%

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

  • N-(3,4-difluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide ():
    • Differs in the acetamide-linked phenyl group (3,4-difluoro vs. 4-bromo).
    • Increased fluorination may enhance lipophilicity and blood-brain barrier penetration, though specific activity data are unavailable.
  • N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide ():
    • Incorporates a methyl group at the 2-position of the bromophenyl ring and a 3-chlorophenyl on piperazine.
    • The methyl group could sterically hinder receptor binding, while the chloro substituent may alter piperazine conformation .

Methoxy-Substituted Derivatives

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Acts as a mixed FPR1/FPR2 agonist, unlike the target compound’s uncharacterized receptor specificity. The pyridazinone core and methoxybenzyl group confer distinct calcium mobilization and chemotaxis activity in neutrophils .

Piperazine Ring Modifications

Sulfonylpiperazine Analogs

  • N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)-piperazin-1-yl)acetamide (): Replaces the 2-fluorophenyl group with a sulfonyl-linked fluorophenyl.

Phenylpiperazine Derivatives

  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Compound 15):
    • Features a thiazole ring instead of a bromophenyl group.
    • Demonstrated a melting point of 269–270°C and molecular weight of 410.51 g/mol, indicating higher crystallinity and lower solubility compared to the target compound .

Antimicrobial and Antifungal Agents

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (, Compound 47):
    • Exhibits potent gram-positive antibacterial activity, likely due to the sulfonyl-thiazole moiety, which is absent in the target compound .

P-gp Inhibition and Pharmacokinetic Effects

  • Compound 4 (): A thiazole-containing analog increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition. The target compound’s bromophenyl group may similarly modulate efflux transporters but lacks direct evidence .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
Target Compound 418.29* Not reported 4-Bromophenyl, 2-fluorophenyl Potential P-gp modulation
N-(4-bromo-2-methylphenyl)-[...]acetamide 422.75 Not reported 4-Bromo-2-methylphenyl, 3-Cl-Ph Undisclosed
2-(4-(4-Fluorophenyl)piperazinyl)-[...]acetamide 410.51 269–270 4-Fluorophenyl, p-tolylthiazole MMP inhibition
N-(2-fluorophenyl)-2-(4-sulfonylpiperazinyl)[...] Not reported Not reported Sulfonyl-2-fluorophenyl Negative allosteric modulation

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling 4-(2-fluorophenyl)piperazine with bromophenyl acetamide precursors via nucleophilic substitution or amide bond formation. For example, in related compounds, carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base achieves yields of ~15–27% . Purification via flash column chromatography (e.g., silica gel with EtOAc/hexanes gradients) or recrystallization (ethanol) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm structures via 1H^1H-/13C^{13}C-NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in analogous acetamides) .
  • Spectroscopy : Use 1H^1H-NMR to verify piperazine proton integration (~δ 2.5–3.5 ppm for –CH2_2-N–) and 19F^{19}F-NMR for fluorophenyl substituents .
  • Computational analysis : Calculate logP (XlogP ~2.6), topological polar surface area (~87.5 Ų), and hydrogen-bond donor/acceptor counts to predict solubility and permeability .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodology :

  • Antimicrobial activity : Screen against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (MIC values) .
  • Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents, comparing to standards like phenytoin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of piperazine-acetamide derivatives?

  • Methodology :

  • Substituent variation : Replace the 2-fluorophenyl group with 4-chloro- or 2,3-dichlorophenyl moieties to enhance hydrophobic interactions (e.g., improved IC50_{50} in anticonvulsant assays) .
  • Piperazine modification : Introduce sulfonyl or benzyl groups to the piperazine ring to modulate receptor affinity (e.g., TRPC3/6/7 channel activation observed in analogs) .
  • Bioisosteric replacement : Substitute the bromophenyl group with pyridinyl or thiazolyl rings to improve metabolic stability .

Q. What computational strategies predict the binding mode of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_2) based on piperazine’s role in neurotransmitter modulation .
  • Density functional theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions influencing reactivity (e.g., correlation-energy formulas validate charge distribution) .

Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

  • Methodology :

  • Prodrug design : Attach ester or phosphate groups to the acetamide moiety to enhance intestinal absorption .
  • CYP450 metabolism studies : Use human liver microsomes to identify major metabolites (e.g., N-dealkylation or fluorophenyl hydroxylation) and adjust substituents to block oxidation sites .

Q. What experimental and computational methods resolve contradictions in biological activity data?

  • Case example : If anticonvulsant activity conflicts with antimicrobial results (e.g., high MIC but low ED50_{50}):

  • Dose-response profiling : Re-evaluate assays under standardized conditions (e.g., serum-free media to exclude protein binding artifacts) .
  • Target selectivity panels : Screen against unrelated targets (e.g., kinases, GPCRs) to rule off-target effects .

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